

Application Notes and Protocols for Programming the AM-4668 Climber

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Compound of Interest

Compound Name: AM-4668

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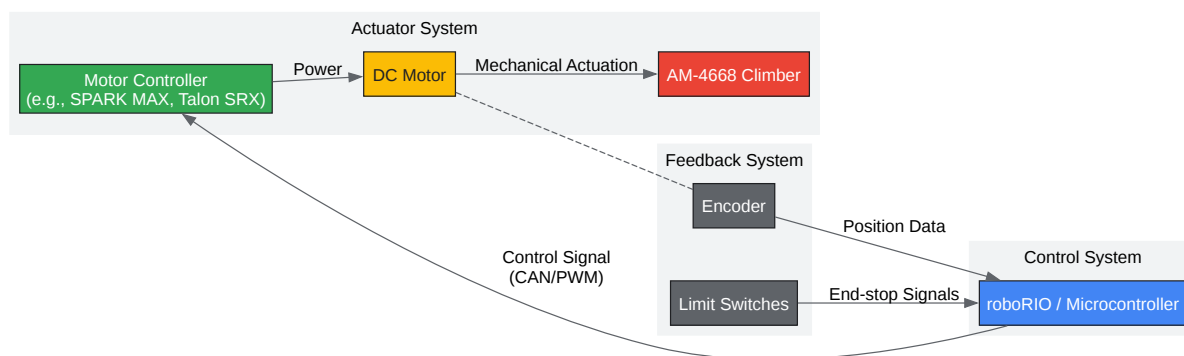
Introduction

The **AM-4668** "Climber in a Box" is a robust, two-stage, telescoping linear actuator mechanism. While originally designed for robotics competitions, its precise and repeatable motion capabilities make it a valuable tool for various laboratory and research applications. When paired with a suitable motor and controller, the **AM-4668** can be programmed to perform tasks requiring accurate vertical positioning, such as sample dipping, automated sensor measurements, or precise placement of components in an experimental setup.

This document provides detailed application notes and protocols for programming the **AM-4668** climber assembly using LabVIEW, Java, and C++. The focus is on interfacing with common motor controllers used in robotics and automation, and implementing feedback control for precise and repeatable movements.

System Architecture

The control of the **AM-4668** climber is achieved by programming a motor controller, which in turn drives a motor connected to the climber's winch. For precise control, feedback from sensors such as encoders (to track position) and limit switches (to define the limits of travel) is essential. The central control unit, in this context, would be a programmable device like a National Instruments roboRIO or a similar microcontroller capable of running LabVIEW, Java, or C++ code.



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Control system overview for the **AM-4668** climber.

Quantitative Data Summary

The performance of the programmed **AM-4668** climber can be characterized by several key parameters. The following tables provide a summary of typical specifications and achievable performance metrics.

Table 1: Mechanical and Electrical Specifications

Parameter	Value	Notes
Maximum Travel (per stage)	24.5 inches	[1]
Number of Stages	2	
Motor Type	Brushed or Brushless DC	Dependent on user selection and motor controller.
Recommended Motor Controller	SPARK MAX, Talon SRX, Victor SPX	Or any CAN or PWM-based motor controller.
Input Voltage	12 VDC (typical)	Dependent on motor and controller specifications.
Communication Interface	CAN, PWM, USB	[2]

Table 2: Performance Metrics with PID Control

Metric	Typical Value	Factors Influencing Performance
Positional Accuracy	± 0.5 mm	Encoder resolution, PID tuning, mechanical backlash.
Repeatability	± 0.2 mm	Consistent homing procedure, stable PID control.
Maximum Speed	Variable	Motor RPM, gearing, and applied voltage.
Response Time	< 100 ms	PID tuning, motor torque.

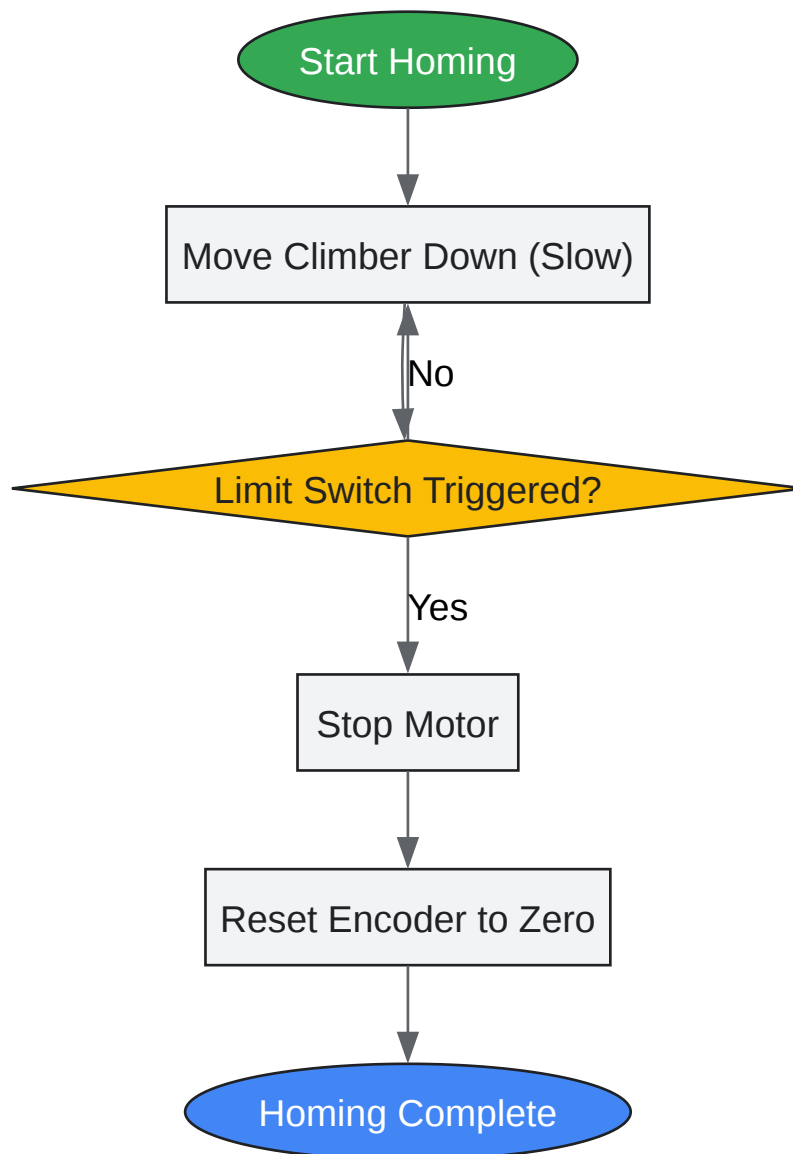
Experimental Protocols

Protocol 1: System Calibration and Homing

Objective: To establish a consistent reference point (zero position) for the climber mechanism.

Methodology:

- Hardware Setup:
 - Mount a "normally closed" limit switch at the fully retracted position of the climber's first stage.
 - Connect the limit switch to a digital input port on the roboRIO or microcontroller.
 - Connect the motor controller (e.g., SPARK MAX) to the motor and the CAN bus of the roboRIO.
 - Ensure an encoder is mounted on the motor or gearbox output shaft and connected to the motor controller or roboRIO.
- Software Implementation:
 - In the initialization section of your code, configure the motor controller and the digital input for the limit switch.
 - Implement a "homing" function that performs the following steps:
 - Slowly drive the climber downwards (retracting) at a low power setting.
 - Continuously monitor the state of the limit switch.
 - When the limit switch is triggered (i.e., the circuit opens), stop the motor.
 - Reset the encoder's position value to zero.[\[3\]](#)
- Execution:
 - Run the homing function upon system startup or when a re-calibration is required.



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Workflow for the homing protocol.

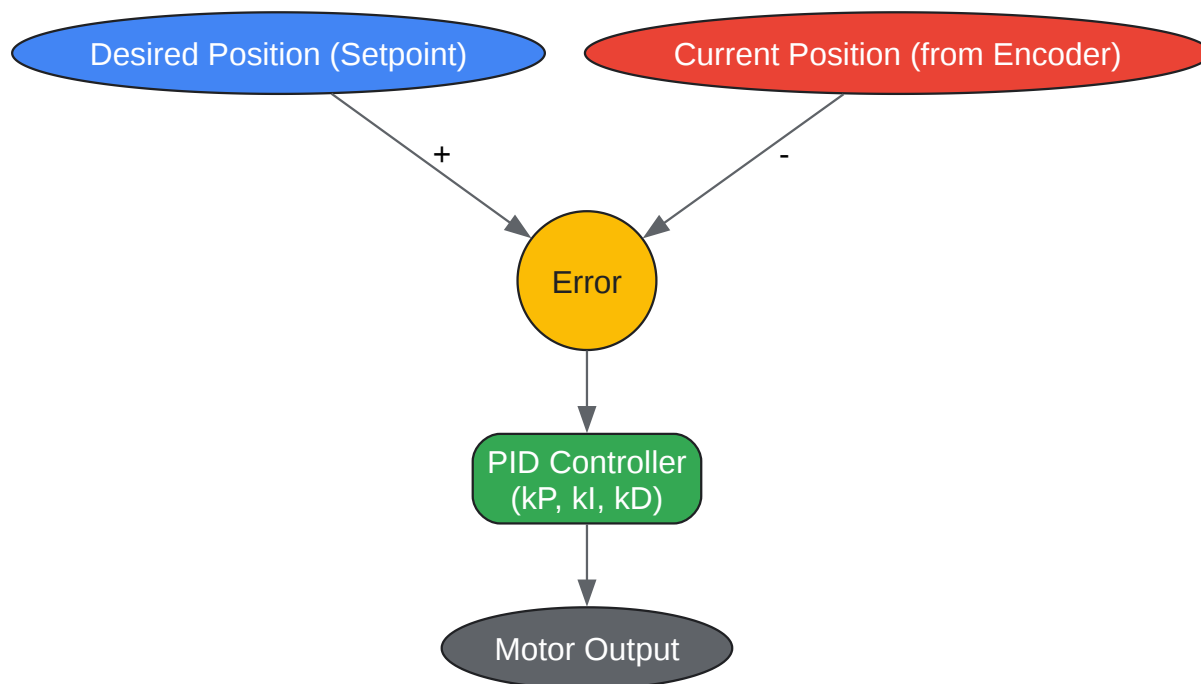
Protocol 2: Precise Positioning with PID Control

Objective: To move the climber to a specific vertical position with high accuracy and repeatability.

Methodology:

- Prerequisites:

- The system must be successfully calibrated using the homing protocol.
- Software Implementation:
 - Implement a Proportional-Integral-Derivative (PID) control loop.[4][5][6] The PID controller will calculate the motor output based on the error between the desired position (setpoint) and the current position (read from the encoder).
 - Proportional (P) term: Provides an output proportional to the current error. A higher P gain results in a faster response but can lead to instability.
 - Integral (I) term: Eliminates steady-state error by accumulating past errors.
 - Derivative (D) term: Dampens the response and reduces overshoot by considering the rate of change of the error.
 - The PID gains (k_P , k_I , k_D) will need to be tuned for optimal performance. Start with a small k_P value and k_I and k_D set to zero. Gradually increase k_P until the system starts to oscillate, then reduce it slightly. Then, introduce a small k_I to correct for steady-state error and a small k_D to reduce overshoot.
- Execution:
 - Provide a desired position (setpoint) to the PID controller.
 - The PID controller will continuously calculate and send a new output to the motor controller until the current position matches the setpoint.



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Logical flow of the PID control loop.

Programming Language Implementations

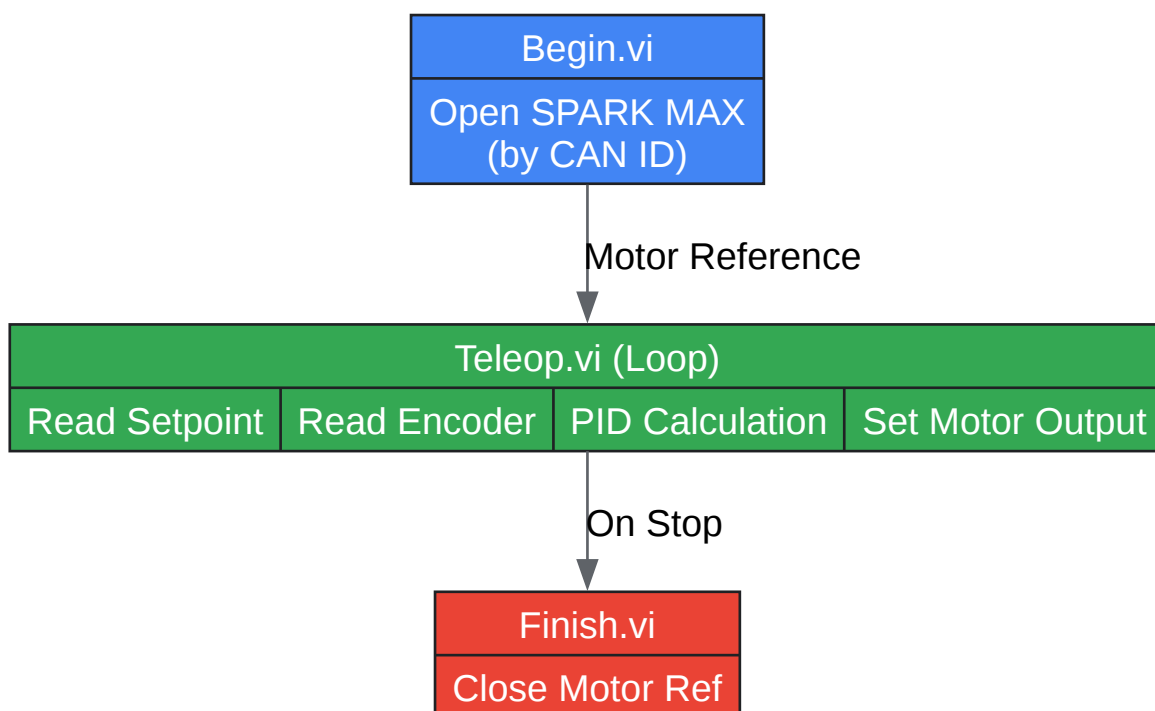
The following sections provide example code snippets for controlling a motor connected to the **AM-4668** climber. These examples assume the use of a REV Robotics SPARK MAX motor controller, but the principles are applicable to other controllers with their respective libraries.

LabVIEW

In a LabVIEW FRC project, you would use the WPI Library and the REV Robotics VIs.

- **Begin.vi:** Open the SPARK MAX motor controller using its CAN ID and store the reference in the registry.
- **Teleop.vi (or a periodic task VI):** In a loop, read the joystick input (for manual control) or a setpoint, and use the "SPARK MAX Set Output.vi" to command the motor. For PID control,

you would read the encoder value, calculate the error, and feed it into a PID VI, which then outputs the value for the motor.



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LabVIEW program structure.

Java

This example uses the REV Robotics library for Java.

C++

This example uses the REV Robotics library for C++.

Conclusion

The **AM-4668** climber, when properly integrated with a motor, controller, and feedback sensors, provides a versatile platform for automated, precise vertical motion in a research setting. By implementing the protocols and programming principles outlined in this document, researchers, scientists, and drug development professionals can adapt this hardware for a wide range of applications requiring reliable and repeatable linear actuation. The choice of programming

language—LabVIEW, Java, or C++—can be made based on the existing expertise and the specific requirements of the control system.

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